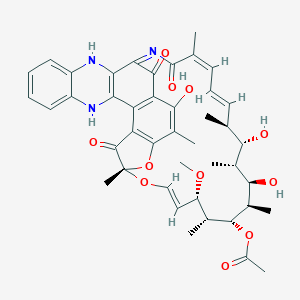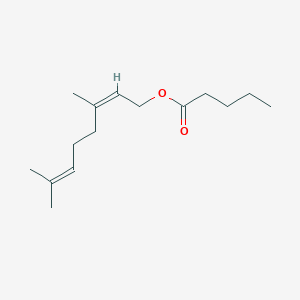
(Z)-3,7-Dimethylocta-2,6-dienyl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3,7-Dimethylocta-2,6-dienyl valerate, also known as DMDOV, is a type of valerate ester that has been studied for its potential use in various scientific research applications. This compound is synthesized through a multi-step process, and it has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pyrolysis Studies
The compound has been studied in the context of pyrolysis. Research shows that its formation from the pyrolysis of endo-10β-pinan-7-yl acetate is consistent with the intermediacy of the 1,4-biradical or a concerted process (Cant, Coxon, & Hartshorn, 1975).
Organic Radical Reactions
It has been observed in reactions with organic radicals generated by oxidation with manganese(III) acetate. These reactions demonstrate different behaviors based on the structure of the addends involved (McQuillin & Wood, 1976).
Novel Synthesis Approaches
There's a study on a novel synthesis of 2-(1Z)-(3-hydroxy-3,7-dimethylocta-1,6-dienyl)-1,4-benzenediol using an easily available starting material and green solvents in key steps (Kaur, Singh, Kumar, Kad, & Singh, 2010).
Natural Product Isolation
This compound has been identified in natural products like fruits of Lettowianthus stellatus Diels, showing mild in vitro activity against the Plasmodium falciparum malaria parasite (Makangara, Nkunya, & Jonker, 2010).
Chemical Synthesis and NMR Structure Determination
Studies have focused on synthesizing new linear geranylphenols, including this compound, and determining their structures using NMR spectroscopy (Taborga et al., 2013).
Polymer Synthesis
It's used in the synthesis of ethylene-propylene-diene terpolymers (EPDM), where its reactivity is compared with other similar dienes (Dolatkhani, Cramail, & Deffieux, 1996).
Antifungal Activity
Geranylphenols synthesized using this compound have been evaluated for their effect on the mycelial growth of the plant pathogen Botrytis cinerea, showing significant inhibitory effects (Espinoza et al., 2014).
Transition Metal Complexing
The compound participates in reactions with transition metals like rhodium(III) and thallium(III), leading to catalytic oxidation and other transformations (McQuillin & Parker, 1975).
Xanthone Derivatives
It has been identified in xanthone derivatives isolated from Garcinia polyantha Oliver, highlighting its presence in diverse natural products (Choudhary et al., 2005).
Radical Addition Behavior
The compound demonstrates novel regioselectivity in radical addition, indicating different reactivity patterns depending on the radical involved (McQuillin & Wood, 1976).
Propiedades
Número CAS |
10522-33-5 |
|---|---|
Nombre del producto |
(Z)-3,7-Dimethylocta-2,6-dienyl valerate |
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
[(2Z)-3,7-dimethylocta-2,6-dienyl] pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11- |
Clave InChI |
CVSWGLSBJFKWMW-KAMYIIQDSA-N |
SMILES isomérico |
CCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
SMILES |
CCCCC(=O)OCC=C(C)CCC=C(C)C |
SMILES canónico |
CCCCC(=O)OCC=C(C)CCC=C(C)C |
melting_point |
Mp 291 ° 291°C |
Otros números CAS |
10522-33-5 10402-47-8 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




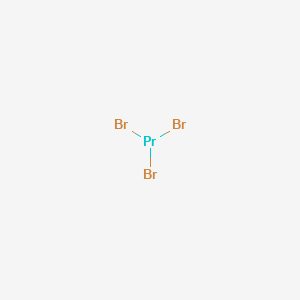
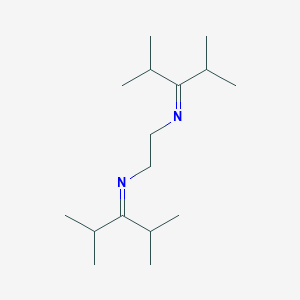
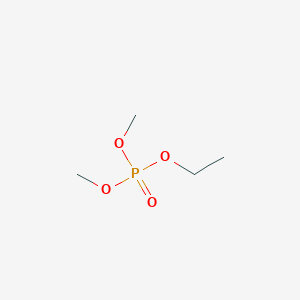

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
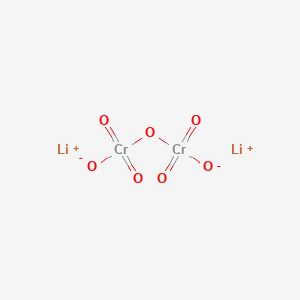
![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
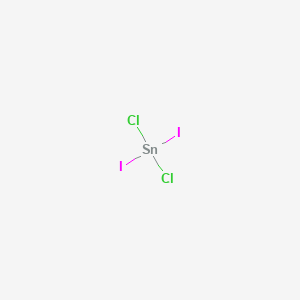
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)


